Home > Products > Screening Compounds P82289 > Ethyl 4-benzhydrylaminobutyrate
Ethyl 4-benzhydrylaminobutyrate -

Ethyl 4-benzhydrylaminobutyrate

Catalog Number: EVT-8568831
CAS Number:
Molecular Formula: C19H23NO2
Molecular Weight: 297.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ethyl 4-benzhydrylaminobutyrate is a synthetic compound primarily used in the field of medicinal chemistry. It is characterized by the presence of an ethyl ester group attached to a butyric acid derivative, which is further substituted with a benzhydryl amino group. This compound is of interest due to its potential pharmacological applications, particularly in the modulation of neurotransmitter systems.

Source

The synthesis of Ethyl 4-benzhydrylaminobutyrate can be traced back to various chemical processes that involve the reaction of benzhydryl amines with butyric acid derivatives. Research indicates that such compounds can be synthesized through established organic chemistry techniques, including esterification and amide formation reactions .

Classification

Ethyl 4-benzhydrylaminobutyrate falls under the category of organic compounds, specifically as an ester and amine derivative. It can also be classified as a pharmaceutical intermediate, given its relevance in drug synthesis and development.

Synthesis Analysis

Methods

The synthesis of Ethyl 4-benzhydrylaminobutyrate typically involves several key steps:

  1. Esterification: The initial step involves the reaction between butyric acid and ethanol in the presence of an acid catalyst to form ethyl butyrate.
  2. Amine Coupling: The next step incorporates a benzhydryl amine into the ethyl butyrate. This can be achieved through a nucleophilic substitution reaction where the amine attacks the carbonyl carbon of the ester, leading to the formation of an amide bond.

Technical Details

  • Reagents: Common reagents include butyric acid, ethanol, and benzhydryl amine. Acid catalysts such as sulfuric acid may also be utilized.
  • Conditions: The reactions are typically conducted under reflux conditions to facilitate esterification and amide formation.
  • Purification: After synthesis, the product is purified using techniques such as column chromatography or recrystallization to isolate Ethyl 4-benzhydrylaminobutyrate from unreacted starting materials and by-products .
Molecular Structure Analysis

Structure

Ethyl 4-benzhydrylaminobutyrate has a complex molecular structure characterized by:

  • An ethyl group (C2H5) attached to a carbonyl (C=O) from the butyric acid.
  • A butyric acid backbone (C4H8O2) connected to a benzhydryl amino group (C13H11N).

The molecular formula can be represented as C17H23NC_{17}H_{23}N with a molecular weight of approximately 255.38 g/mol.

Data

  • Molecular Weight: 255.38 g/mol
  • Molecular Formula: C17H23NC_{17}H_{23}N
  • Structural Representation: The structural formula can be drawn showing the ethyl group, carbon chain, and benzhydryl moiety.
Chemical Reactions Analysis

Reactions

Ethyl 4-benzhydrylaminobutyrate participates in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to yield butyric acid and benzhydryl amine.
  2. Transesterification: It may react with other alcohols to form different esters.
  3. Amide Formation: Further reactions can lead to the formation of more complex amides by reacting with different carboxylic acids or their derivatives.

Technical Details

  • Conditions for hydrolysis typically involve heating in aqueous solutions with strong acids or bases.
  • Transesterification reactions require alcohols and may proceed under mild heating conditions with catalysts .
Mechanism of Action

Process

The mechanism of action for Ethyl 4-benzhydrylaminobutyrate primarily revolves around its interaction with neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA).

  1. Binding Affinity: The compound may exhibit binding affinity for GABA receptors, influencing neurotransmission.
  2. Neurotransmitter Modulation: By modulating GABAergic activity, it could potentially affect anxiety and seizure thresholds.

Data

Research into similar compounds suggests that structural modifications can significantly alter pharmacological profiles, indicating that Ethyl 4-benzhydrylaminobutyrate may have varied effects based on its specific structure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid or oil depending on purity and conditions.
  • Solubility: Generally soluble in organic solvents like ethanol and dichloromethane, but less soluble in water.

Chemical Properties

Relevant data on melting point and boiling point are often determined experimentally during synthesis .

Applications

Scientific Uses

Ethyl 4-benzhydrylaminobutyrate holds potential applications in:

  1. Pharmaceutical Development: As an intermediate in synthesizing drugs targeting GABAergic systems.
  2. Research Tool: Utilized in studies exploring neurotransmitter modulation and related neurological disorders.
Introduction to Ethyl 4-Benzhydrylaminobutyrate in Neuropharmacological Research

Contextualizing GABAergic Modulation in Neurological Disorders

Gamma-aminobutyric acid (Gamma-Aminobutyric Acid) serves as the primary inhibitory neurotransmitter in the mammalian central nervous system, critically regulating neuronal excitability. Dysfunctions in Gamma-Aminobutyric Acidergic signaling are implicated in diverse neurological disorders, including epilepsy, neuropathic pain, anxiety disorders, and neurodegenerative conditions like Parkinson disease and Alzheimer disease [5] [9]. The synaptic concentration of Gamma-Aminobutyric Acid is predominantly governed by sodium- and chloride-dependent plasma membrane transport proteins (Gamma-Aminobutyric Acid Transporters), with Gamma-Aminobutyric Acid Transporter 1 responsible for the majority of synaptic Gamma-Aminobutyric Acid reuptake in the cerebral cortex, basal ganglia, and hippocampus [2] [5] [9]. Pharmacological inhibition of Gamma-Aminobutyric Acid Transporters elevates synaptic Gamma-Aminobutyric Acid levels, thereby enhancing inhibitory neurotransmission—a well-validated therapeutic strategy for disorders characterized by neuronal hyperexcitability [8] [9].

Table 1: Neurological Disorders Associated with Gamma-Aminobutyric Acidergic Dysfunction

Disorder CategorySpecific ConditionsGamma-Aminobutyric Acidergic Pathology
EpilepsyPartial seizures, Tonic-clonicReduced Gamma-Aminobutyric Acid inhibition, altered receptor density
NeurodegenerativeParkinson disease, Alzheimer diseaseGamma-Aminobutyric Acid Transporter dysfunction, neuronal loss
Chronic PainNeuropathic pain, MigraineImpaired spinal Gamma-Aminobutyric Acid inhibition
PsychiatricAnxiety disorders, DepressionReduced Gamma-Aminobutyric Acid synthesis/receptor function

Table 2: Gamma-Aminobutyric Acid Transporter Subtypes and Distribution

Transporter SubtypeGene SymbolPrimary Tissue LocalizationRole in Gamma-Aminobutyric Acid Uptake
Gamma-Aminobutyric Acid Transporter 1SLC6A1Neurons, Astrocytes (Cortex, Hippocampus)Dominant neuronal synaptic reuptake
Gamma-Aminobutyric Acid Transporter 3SLC6A11Distal Astrocytes, LeptomeningesGlial uptake, extrasynaptic modulation
Gamma-Aminobutyric Acid Transporter 2SLC6A12Liver, KidneysPeripheral clearance, minor CNS role
Gamma-Aminobutyric Acid Transporter 4SLC6A13Liver, Kidneys, Cerebral Blood VesselsMinimal CNS synaptic role

Electrophysiological studies demonstrate that modulating Gamma-Aminobutyric Acid type A receptors or N-Methyl-D-Aspartate receptors alters the excitatory-inhibitory balance, measurable via quantitative electroencephalography signatures. These signatures show region-specific and concentration-dependent periodic (oscillatory) and aperiodic (background) components, providing functional biomarkers for Gamma-Aminobutyric Acidergic drug effects [1].

Role of Gamma-Aminobutyric Acid Transporter Inhibitors in Synaptic Plasticity

Gamma-Aminobutyric Acid Transporter inhibitors exert profound effects beyond acute synaptic Gamma-Aminobutyric Acid elevation, influencing long-term neural circuit adaptation and synaptic plasticity. By prolonging the dwell time of Gamma-Aminobutyric Acid in the synaptic cleft, these inhibitors enhance tonic inhibition and facilitate Gamma-Aminobutyric Acid diffusion to extrasynaptic receptors, which regulate neuronal network synchronization [1] [4]. Optogenetic studies reveal that subcortical Gamma-Aminobutyric Acidergic circuits within the basal forebrain, hypothalamus, and mesolimbic pathways dynamically modulate reward and aversion processing—key components of motivated behaviors and maladaptive plasticity in addiction or chronic pain states [4].

Table 3: Impact of Gamma-Aminobutyric Acid Transporter Inhibition on Neural Oscillations

Oscillation BandFrequency RangeEffect of Gamma-Aminobutyric Acid Transporter 1 InhibitionFunctional Correlation
Theta4-8 Hz↑ Power, ↑ Peak FrequencyMemory encoding, spatial navigation
Low Gamma30-60 Hz↓ Power (Diazepam), Variable (MK-801)Perceptual binding, attention
High Gamma60-120 Hz↑ Peak Frequency (MK-801)Cortical processing, sensory integration
HFOs>120 Hz↑ Peak Frequency (MK-801)Pathological states, cognitive processing

Chronic Gamma-Aminobutyric Acid Transporter 1 inhibition promotes homeostatic plasticity by downregulating excitatory synapse strength in hyperexcitable networks. This mechanism is particularly relevant in epileptogenesis, where altered Gamma-Aminobutyric Acid transporter expression precedes seizure development. Furthermore, Gamma-Aminobutyric Acid Transporter 3 inhibition in spinal cord astrocytes demonstrates antinociceptive effects in persistent pain models by enhancing Gamma-Aminobutyric Acid type A and Gamma-Aminobutyric Acid type B receptor activation, indicating transporter-specific roles in regional plasticity [3] [9].

Structural Evolution from Classical Gamma-Aminobutyric Acid Uptake Inhibitors

The development of Gamma-Aminobutyric Acid Transporter inhibitors commenced with simple Gamma-Aminobutyric Acid analogs but faced challenges due to low selectivity, poor blood-brain barrier permeability, and rapid metabolism. Early inhibitors like Nipecotic acid exhibited potent in vitro activity but required structural modifications to improve bioavailability and central nervous system penetration [3] [6] [9]. Tiagabine (Gabitril), a clinically approved anticonvulsant, emerged from linking Nipecotic acid to a lipophilic diaromatic enclosure (4,4-Diphenylbut-3-en-1-yl group), conferring selectivity for Gamma-Aminobutyric Acid Transporter 1 over other subtypes and enhancing brain uptake [5] [8] [9]. Cryo-electron microscopy studies reveal Tiagabine’s mechanism: it binds the human Gamma-Aminobutyric Acid Transporter 1 substrate site in the outward-open conformation before stalling the transporter in an inward-open state, blocking the intracellular Gamma-Aminobutyric Acid release pathway—a two-step mixed-type inhibition [2] [5].

Properties

Product Name

Ethyl 4-benzhydrylaminobutyrate

IUPAC Name

ethyl 4-(benzhydrylamino)butanoate

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C19H23NO2/c1-2-22-18(21)14-9-15-20-19(16-10-5-3-6-11-16)17-12-7-4-8-13-17/h3-8,10-13,19-20H,2,9,14-15H2,1H3

InChI Key

RFUUUXQZERBQOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC(C1=CC=CC=C1)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.